

physical properties of 4'-Methylformanilide solubility

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Compound of Interest

Compound Name: 4'-Methylformanilide

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An In-depth Technical Guide to the Physical Properties of **4'-Methylformanilide**, Focusing on Solubility

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key physical properties of **4'-Methylformanilide** (CAS No. 3085-54-9), with a specialized focus on its solubility characteristics. As a crucial parameter in drug development, process chemistry, and materials science, a thorough understanding of a compound's solubility is paramount for predicting its behavior in various systems. This document synthesizes empirical data with theoretical principles to offer researchers, scientists, and drug development professionals a reliable resource for their work. We will delve into the physicochemical profile of **4'-Methylformanilide**, present its known solubility in various solvents, and provide a validated, step-by-step protocol for experimental solubility determination.

Introduction: The Significance of Physicochemical Characterization

4'-Methylformanilide, also known as N-(4-methylphenyl)formamide, is an organic compound that serves as a valuable intermediate in the synthesis of various chemical entities.^{[1][2]} The journey of a compound from laboratory synthesis to industrial application is critically dependent on its physical properties. Among these, solubility is a cornerstone property that dictates

everything from reaction kinetics in a chosen solvent to bioavailability in a physiological system. In drug development, poor aqueous solubility is a major hurdle, often leading to low absorption and inadequate therapeutic efficacy. Therefore, a detailed characterization of a compound's solubility profile is not merely an academic exercise but a critical step in risk mitigation and rational process design. This guide aims to provide that foundational understanding for **4'-Methylformanilide**.

Core Physicochemical Properties of 4'-Methylformanilide

A molecule's behavior is a direct consequence of its structure. **4'-Methylformanilide** possesses an amide functional group attached to a p-tolyl ring, a structure that gives rise to its specific physical properties. The amide group provides a site for hydrogen bonding, while the aromatic ring and methyl group contribute to its lipophilicity.

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	3085-54-9	[3] [4]
Molecular Formula	C ₈ H ₉ NO	[2] [3]
Molecular Weight	135.16 g/mol	[3] [4]
Appearance	White to yellow/orange crystalline powder	[1] [5]
Melting Point	51-55 °C	[3] [5] [6]
Boiling Point	293.5 ± 19.0 °C (Predicted)	[5] [6]
logP (Octanol/Water)	1.61	[3] [4]
pKa	15.01 ± 0.70 (Predicted)	[5] [6]

The octanol-water partition coefficient (logP) of 1.61 indicates a moderate degree of lipophilicity, suggesting that the compound will have a preference for non-polar environments

over aqueous ones.[3][7] The predicted pKa of ~15 suggests the N-H proton is very weakly acidic, and the molecule will remain in its neutral form across the physiological pH range.[5][6]

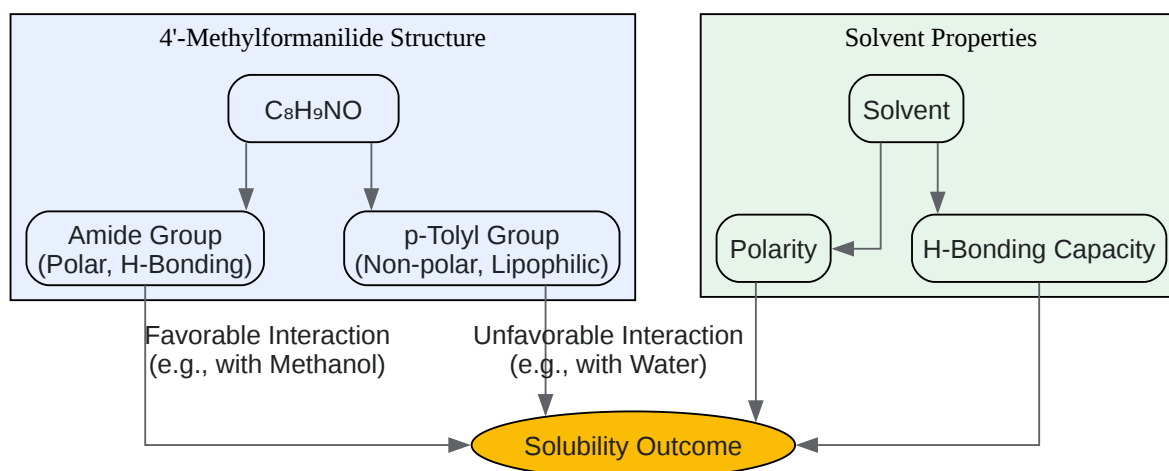
Solubility Profile: A Quantitative and Qualitative Analysis

The fundamental principle of "like dissolves like" is the primary determinant of solubility.[8] This rule states that substances with similar polarities are more likely to be miscible or soluble in one another. Given **4'-Methylformanilide**'s structure—a polar amide group and a non-polar tolyl group—its solubility is expected to be favorable in solvents of intermediate polarity and those capable of hydrogen bonding.

Solvent	Solubility	Source(s)
Water	3700 mg/L (approx. 3.7 g/L)	[3]
Methanol	Soluble	[5][6][9]

The water solubility of 3.7 g/L is relatively low, which is consistent with the compound's logP value.[3] The presence of the aromatic ring and methyl group limits its interaction with the highly polar water molecules. Conversely, its reported solubility in methanol, a polar protic solvent, is good, highlighting the favorable interactions between the amide group and the solvent's hydroxyl group.[5][6]

The relationship between a compound's structural features and its solubility in a given solvent can be visualized as a balance of intermolecular forces.



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Caption: Interplay of molecular and solvent properties governing solubility.

Standard Protocol for Experimental Solubility Determination

To ensure data integrity and reproducibility, a standardized protocol for determining solubility is essential. The following method is a robust, self-validating system for assessing the solubility of a solid compound like **4'-Methylformanilide** in a given solvent at a specific temperature (e.g., ambient).

Principle

This protocol is based on the isothermal equilibrium method, where an excess of the solid solute is mixed with the solvent until the solution becomes saturated. The concentration of the solute in the resulting clear supernatant is then determined, representing the solubility at that temperature.

Materials and Equipment

- **4'-Methylformanilide** (solid)

- Solvent of interest
- Analytical balance (± 0.1 mg)
- Vials with screw caps (e.g., 4 mL)
- Thermostatic shaker or rotator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

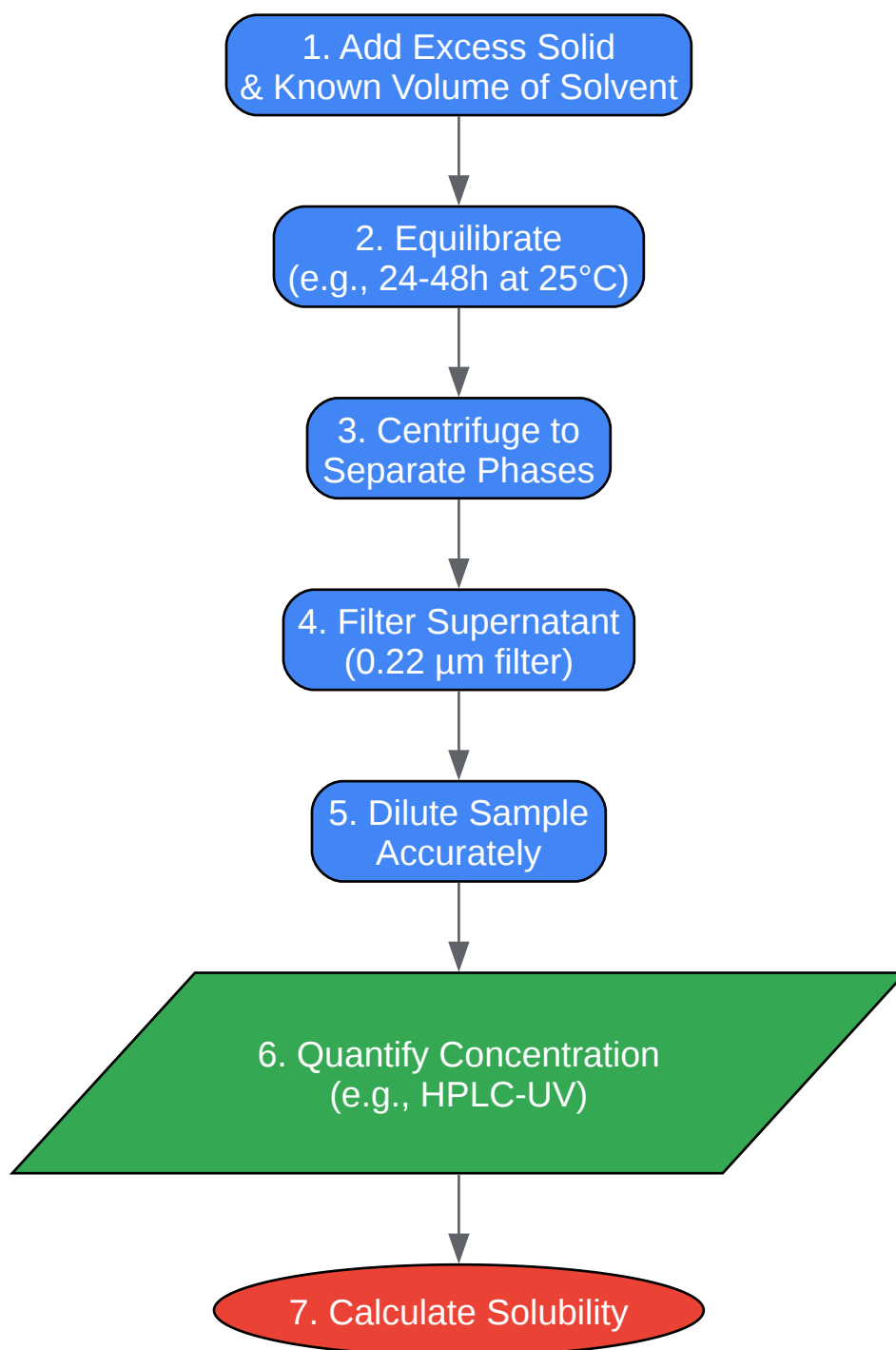
Step-by-Step Methodology

- Preparation: Add an excess amount of **4'-Methylformanilide** to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached (e.g., 10-20 mg).
- Solvent Addition: Accurately add a known volume of the solvent to the vial (e.g., 2.0 mL).
- Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. Causality Insight: A minimum of 24-48 hours is recommended to ensure the dissolution process has reached a true equilibrium state, especially for sparingly soluble compounds.
- Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow larger particles to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). Trustworthiness Check: This step is critical to prevent undissolved solid from being carried over, which would artificially inflate the measured solubility.
- Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Expertise

Note: Filtering removes any remaining microscopic particulate matter, ensuring the analyzed sample represents only the dissolved solute.

- Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
- Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of **4'-Methylformanilide**.
- Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram



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Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Conclusion

This guide has detailed the essential physical properties of **4'-Methylformanilide**, with a particular emphasis on its solubility. The compiled data indicates it is a moderately lipophilic compound with low aqueous solubility but good solubility in polar organic solvents like methanol.[3][5] Understanding these characteristics is fundamental for its effective use in scientific and industrial applications. The provided experimental protocol offers a reliable framework for researchers to generate high-quality, reproducible solubility data, which is indispensable for applications ranging from reaction optimization to formulation development in the pharmaceutical industry.

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